molecular formula C9H6ClFN2 B12070880 2-(3-Chloro-4-fluorophenyl)-1h-imidazole

2-(3-Chloro-4-fluorophenyl)-1h-imidazole

Cat. No.: B12070880
M. Wt: 196.61 g/mol
InChI Key: SMUSVDCCKGPREI-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-1h-imidazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

The synthesis of 2-(3-Chloro-4-fluorophenyl)-1h-imidazole typically involves the reaction of 3-chloro-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Chloro-4-fluorophenyl)-1h-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the phenyl substituents.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.

Common reagents and conditions for these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

2-(3-Chloro-4-fluorophenyl)-1h-imidazole can be compared with other similar compounds, such as:

    3-Chloro-4-fluorophenylboronic acid: This compound also contains chlorine and fluorine atoms on a phenyl ring but differs in its functional group, which is a boronic acid.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of an imidazole ring and exhibits different biological activities.

    Gefitinib: A pharmaceutical compound containing a 3-chloro-4-fluorophenyl group, used as a tyrosine kinase inhibitor in cancer treatment.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1H-imidazole

InChI

InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)

InChI Key

SMUSVDCCKGPREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)Cl)F

Origin of Product

United States

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